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Cycloheptyl (2,5-difluorophenyl)methanol
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Overview
Description
Cycloheptyl (2,5-difluorophenyl)methanol is an organic compound with the molecular formula C14H18F2O It is characterized by a cycloheptyl group attached to a methanol moiety, which is further substituted with two fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl (2,5-difluorophenyl)methanol typically involves the reaction of cycloheptanone with 2,5-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl (2,5-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cycloheptyl (2,5-difluorophenyl)methane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Cycloheptyl (2,5-difluorophenyl)ketone.
Reduction: Cycloheptyl (2,5-difluorophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidiabetic Agents
Cycloheptyl (2,5-difluorophenyl)methanol has been investigated for its potential as an antidiabetic agent. Research indicates that compounds with similar structures can enhance insulin sensitivity and exhibit hypoglycemic effects. For instance, derivatives of cycloheptyl compounds have shown promise in treating type 2 diabetes by modulating glucose metabolism and improving insulin signaling pathways .
1.2 Antimicrobial Properties
Studies have identified cycloheptyl derivatives as effective against various pathogens. In particular, the presence of difluorophenyl groups enhances the antimicrobial activity of the compounds. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Material Science Applications
2.1 Liquid Crystal Displays
this compound is explored in the formulation of nematic liquid crystal compositions. These materials are crucial for active matrix displays due to their high voltage holding ratio and low-temperature performance. The compound's unique structural properties contribute to the stability and efficiency of liquid crystal displays (LCDs) .
2.2 Polymer Additives
The compound's characteristics make it suitable as an additive in polymer formulations, enhancing mechanical properties and thermal stability. Its incorporation into polymer matrices can improve resistance to environmental degradation and mechanical stress, making it valuable in the production of durable materials .
Synthetic Applications
3.1 Organic Synthesis
this compound serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions, including nucleophilic substitutions and coupling reactions, to produce more complex organic molecules. Its reactivity profile is beneficial for synthesizing pharmaceuticals and agrochemicals .
3.2 Catalytic Processes
The compound has potential roles as a catalyst or catalyst precursor in organic reactions, particularly in asymmetric synthesis where chirality is essential. Its ability to facilitate specific reaction pathways can lead to higher yields and selectivity in producing desired products .
Case Studies
Mechanism of Action
The mechanism of action of Cycloheptyl (2,5-difluorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- Cycloheptyl (2,4-difluorophenyl)methanol
- Cycloheptyl (3,5-difluorophenyl)methanol
- Cycloheptyl (2,5-dichlorophenyl)methanol
Uniqueness
Cycloheptyl (2,5-difluorophenyl)methanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, setting it apart from other similar compounds.
Biological Activity
Cycloheptyl (2,5-difluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a cycloheptyl ring attached to a 2,5-difluorophenyl group. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and influence its binding affinity to biological targets.
Property | Value |
---|---|
Molecular Formula | C14H17F2O |
Molecular Weight | 240.29 g/mol |
Structural Features | Seven-membered ring, two fluorine substituents |
1. Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains using methods such as the agar well diffusion method.
- Case Study : A study investigated the antibacterial activity of structurally related compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, demonstrating significant potency comparable to standard antibiotics like ceftriaxone .
2. Anticancer Activity
This compound and its derivatives have been evaluated for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms.
- Research Findings : In vitro studies revealed that certain derivatives exhibited IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating strong anticancer activity . Another study highlighted that the treatment of human leukemia cell lines with related compounds resulted in significant apoptosis and cell cycle arrest.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine substituents enhance the compound's binding affinity to enzymes and receptors involved in metabolic pathways.
- Binding Affinity : Preliminary interaction studies suggest that this compound may modulate the activity of certain enzymes or receptors, leading to alterations in metabolic processes that are crucial for therapeutic effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Molecular Formula | Molecular Weight | Notable Features |
---|---|---|---|
Cyclohexyl (3,5-difluorophenyl)methanol | C13H16F2O | 226.26 g/mol | Lower molecular weight; different cyclic structure |
Cycloheptyl (3-fluorophenyl)methanol | C14H19FO | 230.30 g/mol | Contains only one fluorine atom |
Cyclopentyl (3,5-difluorophenyl)methanol | C12H14F2O | 226.24 g/mol | Smaller cyclic structure; similar functional groups |
Properties
IUPAC Name |
cycloheptyl-(2,5-difluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O/c15-11-7-8-13(16)12(9-11)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKPIYQJZQBKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=C(C=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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